![molecular formula C24H31N3O4S B2830093 N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898348-18-0](/img/structure/B2830093.png)
N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on oxalamide-based compounds and their derivatives often focuses on their synthesis, chemical reactivity, and potential applications in materials science and catalysis. For example, Braun, Frank, and Ganter (2012) investigated the reactivity of an oxalamide-based carbene, highlighting its applications in creating cyclopropanation products and exploring its potential as a ligand in organometallic complexes Braun, M., Frank, W., & Ganter, C. (2012). Reactivity of an Oxalamide-Based N-Heterocyclic Carbene. Organometallics, 31, 1927-1934.
Potential Biological Activity
- Compounds with similar structural features, such as benzyl and piperidinyl groups, have been explored for their biological activities. These studies primarily focus on understanding the interaction of these compounds with biological receptors or enzymes, aiming to identify potential therapeutic applications. For instance, studies on benzamide derivatives like "Spectramide" have explored their selective effects on dopamine D2 receptors, suggesting potential applications in neurological research P M Sánchez-Roa et al. (1989). [125]I-spectramide: a novel benzamide displaying potent and selective effects at the D2 dopamine receptor. Life sciences, 45(19), 1821-9.
Material Science and Coordination Chemistry
- The synthesis and characterization of compounds containing oxalamide groups have been studied for their potential applications in material science and coordination chemistry. For example, Maass, Chen, Zeller, and Luck (2016) synthesized a vanadium trimer and hexamer using oxalamide and phosphinic acid derivatives, contributing to the field of coordination chemistry and potentially impacting the development of new materials Maass, J. S., Chen, Z., Zeller, M., & Luck, R. (2016). Syntheses and characterization of the vanadium trimer. Journal of Coordination Chemistry, 69, 2342-2352.
properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-18-6-10-20(11-7-18)17-26-24(29)23(28)25-15-14-21-5-3-4-16-27(21)32(30,31)22-12-8-19(2)9-13-22/h6-13,21H,3-5,14-17H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFIAYVXUXQJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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